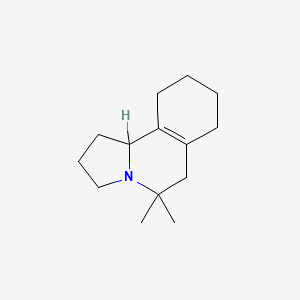
1,2,3,5,6,7,8,9,10,10b-Decahydro-5,5-dimethylpyrrolo(2,1-a)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5,6,7,8,9,10,10b-Decahydro-5,5-dimethylpyrrolo(2,1-a)isoquinoline is a complex organic compound with a unique structure that includes multiple fused rings and methyl groups
Preparation Methods
The synthesis of 1,2,3,5,6,7,8,9,10,10b-Decahydro-5,5-dimethylpyrrolo(2,1-a)isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the desired product. Specific reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the best results .
Chemical Reactions Analysis
1,2,3,5,6,7,8,9,10,10b-Decahydro-5,5-dimethylpyrrolo(2,1-a)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Scientific Research Applications
1,2,3,5,6,7,8,9,10,10b-Decahydro-5,5-dimethylpyrrolo(2,1-a)isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3,5,6,7,8,9,10,10b-Decahydro-5,5-dimethylpyrrolo(2,1-a)isoquinoline involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications .
Comparison with Similar Compounds
1,2,3,5,6,7,8,9,10,10b-Decahydro-5,5-dimethylpyrrolo(2,1-a)isoquinoline can be compared to similar compounds such as:
Naphthalene derivatives: These compounds share structural similarities but differ in their chemical reactivity and applications.
Properties
CAS No. |
74332-92-6 |
|---|---|
Molecular Formula |
C14H23N |
Molecular Weight |
205.34 g/mol |
IUPAC Name |
5,5-dimethyl-2,3,6,7,8,9,10,10b-octahydro-1H-pyrrolo[2,1-a]isoquinoline |
InChI |
InChI=1S/C14H23N/c1-14(2)10-11-6-3-4-7-12(11)13-8-5-9-15(13)14/h13H,3-10H2,1-2H3 |
InChI Key |
PFXZDDSDOLXBJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CCCC2)C3N1CCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















